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Compound of Interest

Compound Name: (Rac)-Efavirenz-d5

Cat. No.: B127556

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure,
and analytical applications of (Rac)-Efavirenz-d5. The information is intended to support
research and development activities involving this isotopically labeled compound.

Core Chemical Properties

(Rac)-Efavirenz-d5, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor
(NNRTI) Efavirenz, is primarily utilized as an internal standard in analytical methodologies,
particularly for the quantification of Efavirenz in biological matrices by gas chromatography
(GC) or liquid chromatography-mass spectrometry (LC-MS).[1][2] Its physical and chemical
properties are summarized in the table below.
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Property Value References
Molecular Formula C14H4D5CIF3NO2 [31141[5]
Molecular Weight 320.71 g/mol [3B1141[5]

CAS Number 2749807-27-8, 1132642-95-5, ]

154598-52-4

(x)-Efavirenz-d5, 6-Chloro-4-

2-cyclopropyl-d5-ethynyl)-1,4-
Synonyms (2-cyclopropyl-ds-ethyny) (B]14]

dihydro-4-(trifluoromethyl)-2H-

3,1-benzoxazin-2-one

Physical State Solid

Soluble in Dimethylformamide
Solubility (DMF), Dimethyl sulfoxide [1]
(DMSO0), and Ethanol.

Storage Temperature -20°C [4]

Chemical Structure

The chemical structure of (Rac)-Efavirenz-d5 is characterized by a benzoxazinone core with a
trifluoromethyl group and a deuterated cyclopropyl-ethynyl side chain at the C4 position. The
five deuterium atoms are located on the cyclopropyl ring.

Structural Identifiers:

Identifier Value

0=C10C(C2=CC(Cl)=C(N1)C=C2)(C(F)
(F)F)C#CC3C3([2H])[2H]

SMILES

INChl=1S/C14H9CIF3NO2/c15-9-3-4-11-10(7-
InChl 9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-
8/h3-4,7-8H,1-2H2,(H,19,20)/i1D2,2D2,8D
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Experimental Protocols
Hypothetical Synthesis of (Rac)-Efavirenz-d5

While a specific, detailed protocol for the synthesis of (Rac)-Efavirenz-d5 is not readily
available in the public domain, a plausible synthetic route can be devised based on the known
synthesis of Efavirenz. The key step is the preparation of the deuterated precursor,
(cyclopropyl-d5)acetylene.

Stage 1: Synthesis of (Cyclopropyl-d5)acetylene

A potential route to (cyclopropyl-d5)acetylene could involve the deuteration of a suitable
cyclopropane precursor. For instance, a cyclopropanecarboxylic acid derivative could be
subjected to a deuteration process using a deuterium source like D20 under appropriate
catalytic conditions, followed by conversion to the corresponding aldehyde and then to the
terminal alkyne via the Corey-Fuchs reaction.

Stage 2: Synthesis of (Rac)-2-(2-Amino-5-chlorophenyl)-4-(cyclopropyl-d5)-1,1,1-trifluoro-3-
butyn-2-ol

 Dissolve (cyclopropyl-d5)acetylene (1.1 eq) in anhydrous tetrahydrofuran (THF) and cool the
solution to -78 °C under an inert atmosphere (e.g., argon).

e Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise while maintaining the
temperature at -78 °C.

e Stir the resulting lithium acetylide solution for 30 minutes.
e In a separate flask, dissolve 2-amino-5-chlorobenzotrifluoride (1.0 eq) in anhydrous THF.
e Add the ketone solution dropwise to the lithium acetylide solution at -78 °C.

» After the addition is complete, allow the reaction mixture to warm slowly to room temperature
and stir for 2-4 hours.

e Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance
Liguid Chromatography (HPLC).
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium
chloride.

Extract the product with ethyl acetate (3 x 75 mL).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and
concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Stage 3: Cyclization to (Rac)-Efavirenz-d5

Dissolve the racemic amino alcohol from Stage 2 (1.0 eq) in anhydrous THF under an inert
atmosphere.

Add 1,1'-carbonyldiimidazole (CDI) (1.5 eq) portion-wise at room temperature.

Stir the reaction mixture at room temperature for 12-24 hours, monitoring for the
disappearance of the starting material by TLC or HPLC.

Upon completion, remove the THF under reduced pressure.

Dissolve the residue in ethyl acetate and wash with 1M HCI, saturated sodium bicarbonate
solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the
crude product.

Purify the crude (Rac)-Efavirenz-d5 by recrystallization or column chromatography.

Analytical Method: Quantification of Efavirenz in Hair
using LC-MS/MS with (Rac)-Efavirenz-d5 as Internal
Standard

This protocol is adapted from a validated method for the analysis of Efavirenz in hair samples.

Sample Preparation:
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Weigh approximately 0.2 mg of hair into a 2 mL tube containing ceramic beads.

Add 1 mL of methanol and a known concentration of (Rac)-Efavirenz-d5 as the internal
standard.

Homogenize the sample using a tissue homogenizer until the hair is pulverized.

Centrifuge the sample and transfer the supernatant to a clean tube.

Evaporate the solvent to dryness under a stream of nitrogen.

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

LC Column: Agilent Poroshell C18 column

Mobile Phase: Isocratic elution with a suitable mixture of organic solvent (e.g., acetonitrile)
and aqueous buffer (e.g., formic acid in water).

Flow Rate: As optimized for the column.

Injection Volume: 10 pL

Mass Spectrometer: Triple quadrupole mass spectrometer

lonization Mode: Electrospray lonization (ESI), Positive

Monitoring Mode: Multiple Reaction Monitoring (MRM)

o Efavirenz transition: 316 — 244 (quantifier), 316 — 232 (qualifier)

o (Rac)-Efavirenz-d5 transition: 321 — 246

Data Analysis:

Quantify the concentration of Efavirenz in the samples by comparing the peak area ratio of the

analyte to the internal standard against a calibration curve prepared with known concentrations

of Efavirenz and a constant concentration of the internal standard.
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Mechanism of Action of Efavirenz

(Rac)-Efavirenz-d5 serves as an analytical tool, and its biological activity is not its primary
application. However, understanding the mechanism of its non-deuterated counterpart,
Efavirenz, is crucial for researchers in the field of antiretroviral drug development. Efavirenz is a
non-nucleoside reverse transcriptase inhibitor (NNRTI) of the Human Immunodeficiency Virus
Type 1 (HIV-1).[6]

Efavirenz works by directly binding to a hydrophobic pocket in the p66 subunit of the HIV-1
reverse transcriptase, an enzyme essential for the conversion of viral RNA into DNA. This
binding induces a conformational change in the enzyme, which allosterically inhibits its catalytic
activity. Unlike nucleoside reverse transcriptase inhibitors (NRTISs), Efavirenz does not require
intracellular phosphorylation to become active and does not compete with natural
deoxynucleoside triphosphates. By inhibiting reverse transcriptase, Efavirenz effectively halts

the replication of the virus.

HIV-1 Virion
. Host Cell

Blnds
ntegration

Reverse
Reverse Transcription )
Allosteric Transcriptase Viral DNA
- Tttt - -

N/
)
_J
™\

b
_J
™\

0
_J
™\
—/

(Rac)-Efavirenz

Click to download full resolution via product page

Caption: Mechanism of Efavirenz as an HIV-1 Reverse Transcriptase Inhibitor.

Logical Workflow for Analytical Use

(Rac)-Efavirenz-d5 is a critical component in the workflow for the quantitative analysis of
Efavirenz in biological samples. The following diagram illustrates the logical steps involved in
such an analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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